molecular formula C9H10ClF3N2 B1438604 3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1041557-60-1

3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1438604
CAS No.: 1041557-60-1
M. Wt: 238.64 g/mol
InChI Key: HGBKYUCYLTWSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative characterized by the presence of a chlorine atom, a trifluoromethyl group, and a propylamine substituent on the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-chloro-5-(trifluoromethyl)pyridine as the starting material.

  • Propylamine Introduction: The propylamine group can be introduced through nucleophilic substitution reactions, where propylamine reacts with the pyridine derivative under suitable conditions.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and a suitable solvent such as dichloromethane or acetonitrile is used.

Industrial Production Methods:

  • Scale-Up Considerations: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The pyridine ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the pyridine derivative to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used for reduction.

  • Substitution Reagents: Various nucleophiles such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized pyridine derivatives such as pyridine N-oxide.

  • Reduction Products: Reduced amines.

  • Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar halogenated pyridine derivative.

  • 3-Chloro-5-(trifluoromethyl)pyridine: Similar structure without the propylamine group.

  • N-propyl-5-(trifluoromethyl)pyridin-2-amine: Similar structure without the chlorine atom.

Uniqueness: The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring, along with the propylamine substituent, makes this compound unique compared to its analogs

Properties

IUPAC Name

3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h4-5H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBKYUCYLTWSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.